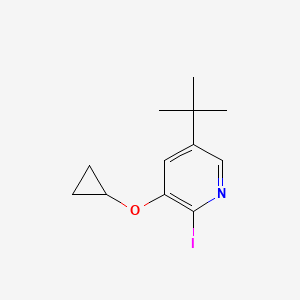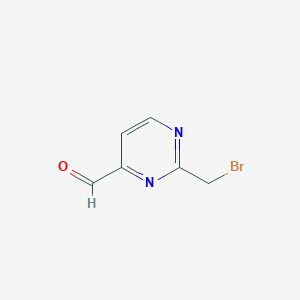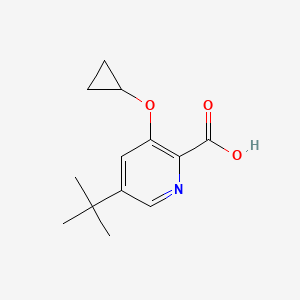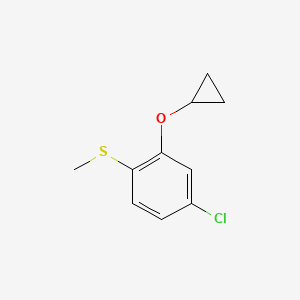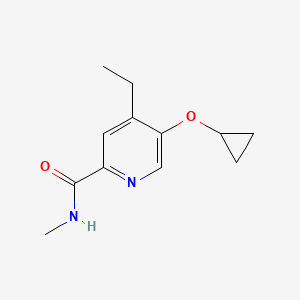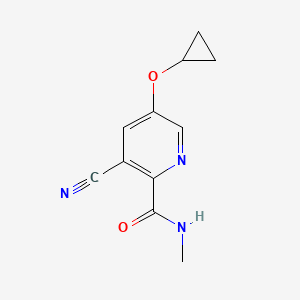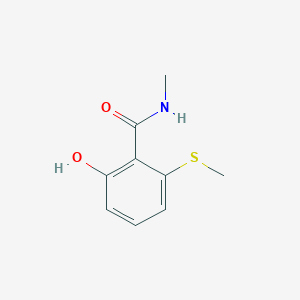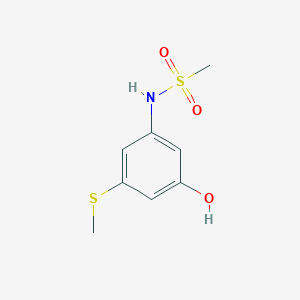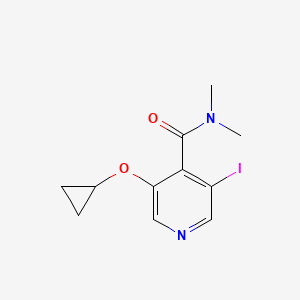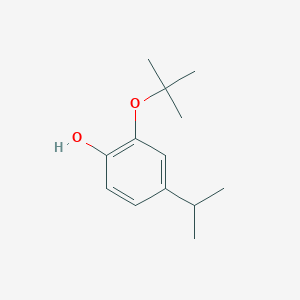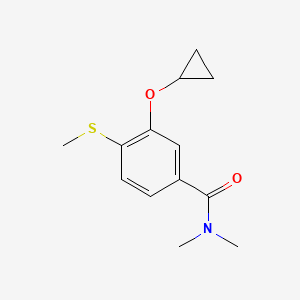
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide is an organic compound with the molecular formula C13H17NO2S and a molecular weight of 251.348 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide typically involves a series of organic reactions. One common method includes the nucleophilic substitution reaction, where a suitable benzamide precursor is reacted with cyclopropyl alcohol and methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide
- 4-Isopropoxyl thioanisole
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide is unique due to the presence of the cyclopropoxy and methylthio groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H17NO2S |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H17NO2S/c1-14(2)13(15)9-4-7-12(17-3)11(8-9)16-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
ZEXKAUPQIKHINL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)SC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


